molecular formula C16H19ClN2O5S B2943949 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034226-52-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No. B2943949
CAS RN: 2034226-52-1
M. Wt: 386.85
InChI Key: CPNWFTRVFAJOBI-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C16H19ClN2O5S and its molecular weight is 386.85. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is involved in the inhibition of human carbonic anhydrases, a therapeutically relevant class of enzymes. This compound, as part of a novel class of [1,4]oxazepine-based primary sulfonamides, has shown strong inhibition properties due to its enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Antibacterial Agents

In the realm of antibacterial research, compounds structurally related to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide have been synthesized and evaluated for their antibacterial properties. These novel compounds, particularly effective against Staphylococcus aureus and Bacillus subtilis, exhibit significant antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Phytotoxic Activities

Research has been conducted on derivatives of compounds similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide, particularly in assessing their phytotoxic activities. These studies reveal that certain derivatives exhibit strong phytotoxic activities, which are indicative of their potential as peroxidizing herbicides (Miyamoto, Ikeda, & Wakabayashi, 2003).

Synthesis and Characterization

The compound is also a focus in the synthesis and characterization of new antimicrobial agents. Research in this area explores the creation of novel compounds with potential antimicrobial properties, shedding light on the structural and functional aspects of these chemical entities (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5S/c17-13-1-2-14-12(7-13)8-19(15(20)9-24-14)5-4-18-16(21)11-3-6-25(22,23)10-11/h1-2,7,11H,3-6,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWFTRVFAJOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

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